Cas no 131-06-6 (2,4(1H,3H)-Pyrimidinedione,1-b-D-arabinofuranosyl-5-fluoro-)

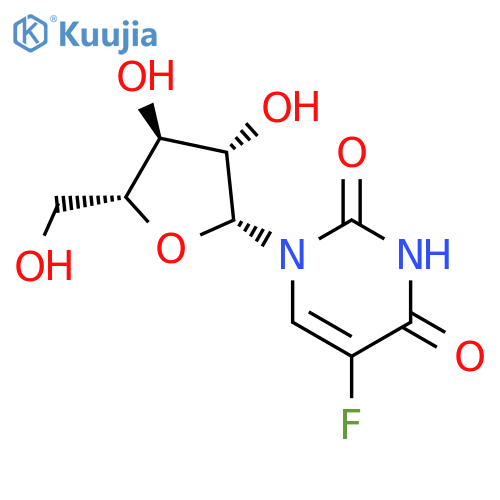

131-06-6 structure

商品名:2,4(1H,3H)-Pyrimidinedione,1-b-D-arabinofuranosyl-5-fluoro-

2,4(1H,3H)-Pyrimidinedione,1-b-D-arabinofuranosyl-5-fluoro- 化学的及び物理的性質

名前と識別子

-

- 2,4(1H,3H)-Pyrimidinedione,1-b-D-arabinofuranosyl-5-fluoro-

- 1-B-D-ARABINOSYL-5-FLUOROURACIL

- 1-Beta-D-Arabinosyl-5-fluorouracil

- 1-β-D-Arabinofuranosyl-5-fluorouracil

- 5-Fluorouracil arabinoside

- 1-arabinofuranosyl-5-fluorouracil

- 5-fluoro arabinosyl uridine

- 5-fluoro-D-arabinofuranosyl uridine

- Afu

- Nsc406444

- 1-(β-D-Arabinofuranosyl)-5-fluorouracil

- 1-beta-D-Arabinofuranosyl-5-fluorouracil

- 1-β-D-Arabinofuranosyl-5-fluoro-2,4(1H,3H)-pyrimidinedione

- NSC 406444

- 2,4(1H,3H)-PyriMidinedione, 1-b-D-arabinofuranosyl-5-fluoro-

- 1-beta-D-Arabinofuranosyl-5-fluoro-(1H,3H)-pyrimidine-2,4-dione

- DTXSID701288284

- AKOS016008982

- SCHEMBL3385435

- A51122

- EINECS 205-007-4

- 1-[(2R,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-fluoropyrimidine-2,4-dione

- 2,4(1H,3H)-Pyrimidinedione, 1-beta-D-arabinofuranosyl-5- fluoro-

- 131-06-6

- 1-[(2R,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl]-5-fluoro-pyrimidine-2,4-dione

- A846758

-

- MDL: MFCD00672156

- インチ: InChI=1S/C9H11FN2O6/c10-3-1-12(9(17)11-7(3)16)8-6(15)5(14)4(2-13)18-8/h1,4-6,8,13-15H,2H2,(H,11,16,17)/t4-,5-,6+,8-/m1/s1

- InChIKey: FHIDNBAQOFJWCA-MNCSTQPFSA-N

- ほほえんだ: O=C1NC(C(F)=CN1[C@H]2[C@@H](O)[C@H](O)[C@H](O2)CO)=O

計算された属性

- せいみつぶんしりょう: 262.06011424g/mol

- どういたいしつりょう: 262.06011424g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 4

- 水素結合受容体数: 8

- 重原子数: 18

- 回転可能化学結合数: 2

- 複雑さ: 414

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 4

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 119Ų

- 疎水性パラメータ計算基準値(XlogP): -1.7

じっけんとくせい

- 密度みつど: 1.77±0.1 g/cm3 (20 ºC 760 Torr),

- ゆうかいてん: 187-188 ºC

- ようかいど: 可溶性(220 g/l)(25ºC)、

2,4(1H,3H)-Pyrimidinedione,1-b-D-arabinofuranosyl-5-fluoro- 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| eNovation Chemicals LLC | D481130-1g |

1-beta-D-arabinofuranosyl-5-fluoro-(1H,3H)-pyrimidine-2,4-dione |

131-06-6 | 95% | 1g |

$980 | 2024-05-24 | |

| Ambeed | A641752-1g |

1-b-D-Arabinosyl-5-fluorouracil |

131-06-6 | 95+% | 1g |

$3724.0 | 2024-04-24 | |

| eNovation Chemicals LLC | D481130-1g |

1-beta-D-arabinofuranosyl-5-fluoro-(1H,3H)-pyrimidine-2,4-dione |

131-06-6 | 95% | 1g |

$980 | 2025-02-25 | |

| eNovation Chemicals LLC | Y0990745-1g |

1-b-D-Arabinosyl-5-fluorouracil |

131-06-6 | 95% | 1g |

$2800 | 2024-08-02 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1613398-500mg |

1-((2R,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-5-fluoropyrimidine-2,4(1H,3H)-dione |

131-06-6 | 98% | 500mg |

¥16571.00 | 2024-08-09 | |

| eNovation Chemicals LLC | Y0990745-1g |

1-b-D-Arabinosyl-5-fluorouracil |

131-06-6 | 95% | 1g |

$1800 | 2025-02-24 | |

| eNovation Chemicals LLC | Y0990745-1g |

1-b-D-Arabinosyl-5-fluorouracil |

131-06-6 | 95% | 1g |

$1800 | 2025-02-25 | |

| eNovation Chemicals LLC | D481130-1g |

1-beta-D-arabinofuranosyl-5-fluoro-(1H,3H)-pyrimidine-2,4-dione |

131-06-6 | 95% | 1g |

$980 | 2025-02-20 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1613398-100mg |

1-((2R,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-5-fluoropyrimidine-2,4(1H,3H)-dione |

131-06-6 | 98% | 100mg |

¥5527.00 | 2024-08-09 |

2,4(1H,3H)-Pyrimidinedione,1-b-D-arabinofuranosyl-5-fluoro- 関連文献

-

Adimulam Harinath,Jayeeta Bhattacharjee,Hari Pada Nayek,Tarun K. Panda Dalton Trans. 2018 47 12613

131-06-6 (2,4(1H,3H)-Pyrimidinedione,1-b-D-arabinofuranosyl-5-fluoro-) 関連製品

- 77180-80-4(5-Fluorouridine)

- 316-46-1(5-Fluorouridine)

- 50-91-9(Floxuridine)

- 18814-21-6(1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-fluoro-pyrimidine-2,4-dione)

- 3094-09-5(Doxifluridine)

- 437982-68-8(2-(4-{(tert-butoxy)carbonylamino}phenyl)propanoic acid)

- 1807249-40-6(Methyl 2-cyano-3-trifluoromethoxy-5-(trifluoromethylthio)benzoate)

- 1261839-48-8(2,5-Difluoro-4-(difluoromethyl)phenol)

- 1520881-08-6(3-(5-Methyl-1H-indazol-3-yl)propan-1-amine)

- 1369896-27-4(3-bromo-5-(tert-butoxy)aniline)

推奨される供給者

Amadis Chemical Company Limited

(CAS:131-06-6)2,4(1H,3H)-Pyrimidinedione,1-b-D-arabinofuranosyl-5-fluoro-

清らかである:99%

はかる:1g

価格 ($):3352.0